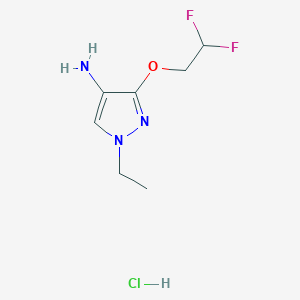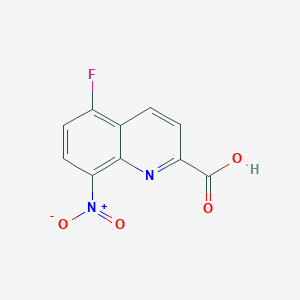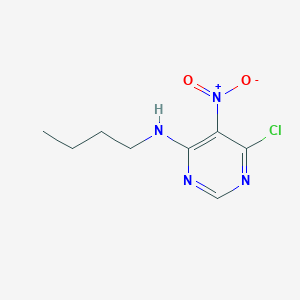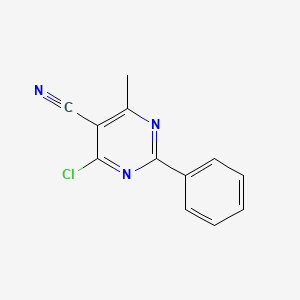![molecular formula C12H10N2O3 B11877098 2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B11877098.png)
2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid is a heterocyclic compound that features a chromene ring fused to a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antioxidant, antibacterial, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid typically involves multicomponent reactions. One common method involves the reaction of chromeno[2,3-c]pyrrole-3,9-dione with hydrazine hydrate in dry dioxane at 80°C for 15-20 hours . Another approach includes the use of propiolates and sulfonyl hydrazides under Cu(II)-mediated aerobic oxidative conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, solvent, and reagent concentrations, to improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Cu(II) salts.
Reduction: Reduction reactions can be performed using hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Cu(II) salts in the presence of oxygen.
Reduction: Hydrazine hydrate in dry dioxane.
Substitution: Piperidine in chloroform for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted chromeno[4,3-c]pyrazol-4-ones and their derivatives .
Aplicaciones Científicas De Investigación
2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing diverse heterocyclic compounds.
Biology: Exhibits antioxidant and antibacterial activities.
Medicine: Potential anticancer agent by inhibiting PI3Kα and inducing apoptosis in cancer cells
Industry: Potential use in developing new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid involves the inhibition of PI3Kα, a key enzyme in the PI3K/Akt signaling pathway. This inhibition leads to the downregulation of Akt phosphorylation, inducing apoptosis in cancer cells through the upregulation of Bax and cleaved-caspase 3/9, and downregulation of Bcl-2 .
Comparación Con Compuestos Similares
Similar Compounds
Chromeno[4,3-c]pyrazol-4-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Coumarin derivatives: These compounds also possess antioxidant and antibacterial properties.
Uniqueness
2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid is unique due to its specific fusion of chromene and pyrazole rings, which imparts distinct biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C12H10N2O3 |
|---|---|
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
2-(4H-chromeno[4,3-c]pyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C12H10N2O3/c15-11(16)6-14-12-8(5-13-14)7-17-10-4-2-1-3-9(10)12/h1-5H,6-7H2,(H,15,16) |
Clave InChI |
XXTHKXAGHOOVNX-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C3=CC=CC=C3O1)N(N=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11877028.png)
![1-(2,8-Dimethyl-8H-pyrazolo[1,5-b]indazol-3-yl)ethanone](/img/structure/B11877030.png)

![4-Chloro-5,6-dihydrobenzo[H]quinazolin-2-amine](/img/structure/B11877039.png)

![(2'-Chloro-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B11877057.png)




![3-(Cyclohex-2-en-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11877085.png)
![Ethyl 2-methoxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11877087.png)
